4,4-Difluoroadamantan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15F2N |
|---|---|
Molecular Weight |
187.23 g/mol |
IUPAC Name |
4,4-difluoroadamantan-1-amine |
InChI |
InChI=1S/C10H15F2N/c11-10(12)7-1-6-2-8(10)5-9(13,3-6)4-7/h6-8H,1-5,13H2 |
InChI Key |
LQXYIRGMIHWPSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3(F)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Difluoroadamantan 1 Amine and Analogous Fluorinated Adamantane Amines
Strategic Approaches for Adamantane (B196018) Core Construction
The foundation of any substituted adamantane, including fluorinated amines, is the tricyclo[3.3.1.13,7]decane skeleton. Its unique stability and rigid geometry are achieved through two primary synthetic philosophies: the rearrangement of polycyclic hydrocarbon isomers and the ground-up construction from simpler precursors.
Isomerization and Rearrangement Pathways for Adamantane Formation
The most historically significant and industrially relevant method for producing the adamantane core is the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. Adamantane is the most stable isomer of C10H16, acting as a thermodynamic sink in a complex series of carbocation-mediated rearrangements.
This process typically involves treating endo- or exo-tetrahydrodicyclopentadiene with a strong Lewis acid, such as aluminum chloride (AlCl3), often with a co-catalyst. The reaction proceeds through a cascade of Wagner-Meerwein shifts, where the less stable polycyclic alkane isomerizes to the virtually strain-free diamondoid structure of adamantane. The driving force is the release of ring strain, culminating in the formation of the thermodynamically favored adamantane product. While highly effective for the parent hydrocarbon, this method is less suited for producing specifically substituted adamantanes from the outset, as the harsh conditions can lead to a mixture of products.
De Novo Synthesis of the Adamantane Framework from Acyclic, Monocyclic, or Bicyclic Precursors
To achieve greater control over substituent placement, chemists often turn to de novo or "ground-up" syntheses. These methods build the adamantane cage from simpler, often functionalized, starting materials. A prevalent strategy involves the intramolecular cyclization of bicyclo[3.3.1]nonane derivatives. These bicyclic precursors, which already contain two of the three cyclohexane rings of adamantane, can be coaxed to close the final ring through various acid-catalyzed or condensation reactions.
This approach is particularly valuable for synthesizing adamantanes with functionality at specific positions, such as a ketone at the C4 position, which is a critical precursor for 4,4-difluoroadamantane derivatives. By starting with a pre-functionalized bicyclic compound, the desired substitution pattern can be locked in before the final cage-forming step.
| Precursor Type | Cyclization Strategy | Resulting Adamantane |
| Acyclic | Cascade of aldol, Michael, and Dieckmann condensations | Densely substituted adamantane core |
| Monocyclic | Intramolecular alkylation and condensation | Substituted adamantane derivatives |
| Bicyclic (e.g., bicyclo[3.3.1]nonane) | Acid-catalyzed transannular cyclization | Functionalized adamantanes |
Regio- and Stereoselective Fluorination Techniques
With the adamantane core constructed, the next critical phase is the introduction of fluorine atoms. The synthesis of 4,4-Difluoroadamantan-1-amine requires distinct methodologies for geminal difluorination at a secondary carbon and subsequent amination at a tertiary bridgehead position.
Electrophilic Fluorination Methods for Adamantane Derivatives
Electrophilic fluorination is a powerful tool for converting C-H bonds or electron-rich enolates into C-F bonds. Reagents containing a nitrogen-fluorine (N-F) bond are most common due to their relative stability and safety. Selectfluor™ (F-TEDA-BF4) is a widely used electrophilic fluorinating agent capable of fluorinating a broad range of substrates, including ketones and their enol derivatives. sigmaaldrich.comwikipedia.orgref.ac.uk
For an adamantane derivative, electrophilic fluorination of an adamantanone precursor can yield α-fluoro ketones. researchgate.netsapub.org The reaction is believed to proceed through the enol or enolate form of the ketone, which acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent. sapub.org The regioselectivity is therefore dictated by the site of enolization. While useful for monofluorination, achieving geminal difluorination at a secondary carbon via this method can be challenging and may require harsh conditions or multiple steps.
| Reagent Name | Chemical Name | Key Characteristics |
| Selectfluor™ | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | User-friendly, stable solid; broad substrate scope for fluorinating enolates, arenes, and alkanes. sigmaaldrich.com |
| NFSI | N-Fluorobenzenesulfonimide | Effective for fluorinating metal enolates and other carbon nucleophiles. |
| Elemental Fluorine (F2) | Diatomic fluorine | Highly reactive and non-selective; requires specialized equipment and handling. |
Nucleophilic Fluorination Protocols
Nucleophilic fluorination is the most direct and common method for synthesizing gem-difluoro compounds from carbonyl precursors. For the synthesis of a 4,4-difluoro adamantane derivative, the key intermediate is an adamantan-4-one. This ketone can be converted directly into the corresponding gem-difluoride using a deoxofluorinating agent.
Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), are highly effective for this transformation. orgsyn.orgcommonorganicchemistry.comorganic-chemistry.orgsci-hub.se The reaction involves the activation of the carbonyl oxygen by the sulfur trifluoride reagent, followed by two sequential nucleophilic substitutions by fluoride ions, releasing sulfur dioxide as a byproduct. This method provides a clean and efficient route to the 4,4-difluoro moiety on the adamantane scaffold.
| Reagent | Key Advantages | Key Disadvantages |
| DAST | Effective for converting ketones to gem-difluorides. | Thermally unstable, can decompose explosively above 90°C. sci-hub.se |
| Deoxo-Fluor® | More thermally stable than DAST, offering a better safety profile for larger-scale reactions. orgsyn.orgsci-hub.se | Higher cost compared to DAST. |
Influence of Adamantane Cage Geometry on Fluorination Outcome
The rigid, three-dimensional structure of the adamantane cage profoundly influences the outcome of its functionalization. Reactivity is not uniform across the skeleton.
Bridgehead (Tertiary) Positions (e.g., C1, C3, C5, C7): These positions are highly susceptible to reactions that proceed through carbocation intermediates. The adamantane cage geometry allows for effective hyperconjugation to stabilize a positive charge at a bridgehead position. This inherent stability makes reactions like the Ritter Reaction (amination using a nitrile and strong acid) or the Curtius Rearrangement (conversion of a carboxylic acid to an amine via an acyl azide) particularly effective for installing the amine group at the C1 position. nih.govnih.govwikipedia.org
Bridge (Secondary) Positions (e.g., C2, C4): These methylene positions are generally less reactive than the bridgehead carbons in ionic reactions. Their functionalization often requires different strategies. For the nucleophilic deoxofluorination of a ketone at C4, the cage geometry dictates the steric accessibility of the carbonyl group. The rigid framework can hinder the approach of bulky reagents, although the reagents used for this transformation (DAST, Deoxo-Fluor) are generally effective. The stereoelectronic effects of the cage are critical in directing both the initial formation of intermediates and the final product distribution in many adamantane reactions.
Amination Protocols for Bridgehead and Non-Bridgehead Positions
The rigid, polycyclic structure of adamantane presents distinct challenges for functionalization at its bridgehead (tertiary, C1) and non-bridgehead (secondary, C2) positions. The choice of amination protocol is dictated by the desired position of the amine group and the nature of the available starting materials.
Two classical name reactions, the Ritter Reaction and the Curtius Rearrangement, are powerful methods for installing an amine group at a bridgehead position, such as the C1 position of this compound.
Ritter Reaction: This reaction transforms a tertiary alcohol or its precursor (like a halide) into an N-alkyl amide by reaction with a nitrile in the presence of a strong acid. wikipedia.org The amide can then be hydrolyzed to yield the corresponding primary amine. For the synthesis of this compound, this would typically involve the treatment of 4,4-difluoroadamantan-1-ol with a nitrile (e.g., acetonitrile) and a strong acid like sulfuric acid. The reaction proceeds via the formation of a stable tertiary carbocation at the bridgehead position, which is then trapped by the nitrile. organic-chemistry.org Subsequent hydrolysis of the resulting N-(4,4-difluoroadamantan-1-yl)acetamide furnishes the target amine. The stability of the adamantyl carbocation makes this a particularly effective method for functionalizing the bridgehead position. wikipedia.org
Curtius Rearrangement: This reaction provides a route to primary amines from carboxylic acids with the loss of one carbon atom. organic-chemistry.org The process involves the conversion of a carboxylic acid to an acyl azide, which then thermally or photochemically rearranges to an isocyanate. wikipedia.org The isocyanate can be subsequently hydrolyzed to the primary amine. To synthesize this compound, the precursor 4,4-difluoroadamantane-1-carboxylic acid is required. This acid is converted to its acyl azide, typically using reagents like diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. nih.gov Upon heating, the acyl azide undergoes rearrangement to 4,4-difluoro-1-isocyanatoadamantane, which is then hydrolyzed to yield this compound. This method is known for its tolerance of various functional groups and proceeds with retention of configuration. wikipedia.orgnih.gov A patented method for preparing the parent 1-adamantanamine utilizes a similar approach starting from adamantane-1-carboxylic acid, highlighting its industrial applicability. google.com
| Reaction | Starting Material | Key Intermediate | Reagents | Product |
| Ritter Reaction | 4,4-Difluoroadamantan-1-ol | Tertiary Carbocation / Nitrilium Ion | 1. Nitrile (e.g., CH₃CN), H₂SO₄2. H₂O, NaOH | This compound |
| Curtius Rearrangement | 4,4-Difluoroadamantane-1-carboxylic acid | Acyl Azide / Isocyanate | 1. DPPA or SOCl₂ then NaN₃2. Heat (Δ)3. H₂O, H⁺ or OH⁻ | This compound |
Reductive amination is a primary method for converting a carbonyl group (a ketone or aldehyde) into an amine. wikipedia.org In the context of adamantane chemistry, this strategy is particularly useful for introducing an amine at a non-bridgehead (secondary) position, such as the C2 position. For instance, the synthesis of a 2-amino-4,4-difluoroadamantane analog would start from 4,4-difluoroadamantan-2-one.
The process involves two main steps that are often performed in a single pot: the formation of an imine or enamine intermediate from the ketone and an amine (such as ammonia for a primary amine), followed by the reduction of this intermediate. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity; they readily reduce the protonated imine intermediate but are slow to react with the starting ketone. harvard.edumasterorganicchemistry.com The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. wikipedia.org
| Starting Material | Amine Source | Reducing Agent | Typical Solvent | Product |
| 4,4-Difluoroadamantan-2-one | Ammonia (NH₃) or Ammonium (B1175870) Acetate (NH₄OAc) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) | 4,4-Difluoroadamantan-2-amine |
| 4,4-Difluoroadamantan-2-one | Ammonia (NH₃) | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | 4,4-Difluoroadamantan-2-amine |
Directly converting a C-H bond into a C-N bond is a highly desirable strategy in modern organic synthesis as it minimizes the need for pre-functionalized starting materials. For the adamantane core, which is rich in C-H bonds, this approach holds significant potential. Intermolecular C-H amination of unactivated sp³ carbons can be achieved under mild conditions using copper catalysis. nih.gov
One such method involves a Ritter-type reaction that is initiated by the formation of a radical cation on the hydrocarbon substrate. This radical cation is then trapped by a nitrile solvent (like acetonitrile) to form a nitrilium intermediate, which ultimately leads to the corresponding amide after hydrolysis. This process allows for the direct amination of hydrocarbons without requiring directing groups. The reaction can be performed at room temperature or 50°C and demonstrates a high tolerance for various functional groups. nih.gov Applying this methodology to 4,4-difluoroadamantane could potentially offer a direct route to aminated products, although the selectivity between the different C-H bonds would be a critical factor to control.
Convergent and Linear Multi-step Synthetic Sequences for this compound
A linear synthesis involves the sequential modification of a single starting material through a series of consecutive steps. A plausible linear route to this compound could start from adamantane-1-carboxylic acid. This sequence would involve:
Fluorination: Introduction of the two fluorine atoms at the C4 position of the adamantane core.
Amine Formation: Conversion of the carboxylic acid group at the C1 position to a primary amine, for which the Curtius rearrangement is an ideal method. nih.gov
A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the target molecule, which are then combined in the final stages. For a relatively small and compact molecule like this compound, a truly convergent approach is less common. However, one could conceptualize a strategy where a difluorinated bicyclic fragment is prepared separately and then cyclized to form the adamantane cage while simultaneously incorporating the nitrogen functionality, though such a route would likely be more complex than a linear sequence for this specific target. For adamantane derivatives, linear sequences are generally more practical.
Development and Application of Novel Catalytic Systems in Adamantane Functionalization
Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. In the synthesis of adamantane amines, several catalytic approaches have been developed.
Palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) is a powerful tool for forming C-N bonds, particularly between an aryl or vinyl halide and an amine. While this is more commonly used to attach an adamantyl amine to an aromatic ring, related palladium-catalyzed methods can be used to functionalize halo-adamantanes. For instance, Pd-catalyzed amination has been successfully used to couple adamantane-containing amines with dichloroquinolines, demonstrating the robustness of this catalytic system with bulky adamantyl groups. nih.govresearchgate.net
Copper-catalyzed reactions have also emerged as a versatile platform. As mentioned, copper salts can catalyze the intermolecular C-H amination of alkanes in a Ritter-type process. nih.gov Furthermore, various metal catalysts, including iron(III) chloride (FeCl₃), have been shown to catalyze the Ritter reaction itself, allowing for milder conditions compared to the classical use of stoichiometric strong acids. researchgate.net The development of such catalytic systems is crucial for making the synthesis of complex molecules like this compound more efficient and environmentally benign.
| Catalytic System | Reaction Type | Application in Adamantane Synthesis |
| Palladium(0) with Phosphine Ligands | C-N Cross-Coupling | Amination of halo-adamantanes or coupling of adamantyl amines to aryl halides. nih.gov |
| Copper(I) or Copper(II) Salts | C-H Amination / Ritter Reaction | Direct amination of adamantane C-H bonds; catalysis of the Ritter reaction. nih.gov |
| Iron(III) or other Lewis Acids | Ritter Reaction Catalysis | Facilitating the reaction of adamantyl alcohols with nitriles under milder conditions. researchgate.net |
Mechanistic Investigations and Reactivity Profiles of 4,4 Difluoroadamantan 1 Amine
Elucidation of Reaction Pathways Involving Adamantyl Carbocation Intermediates
Reactions involving adamantane (B196018) derivatives frequently proceed through carbocation intermediates due to the inherent stability of the bridgehead carbocation. researchgate.netnih.gov The formation of the 1-adamantyl carbocation is a key step in many functionalization reactions of the adamantane core. In the case of 4,4-difluoroadamantan-1-amine, the generation of a carbocation at the C1 position would be significantly influenced by the strong electron-withdrawing inductive effect of the two fluorine atoms at the C4 position. This effect is expected to destabilize the carbocation intermediate, making its formation less favorable compared to the non-fluorinated adamantanamine.
Carbocation rearrangements, such as 1,2-hydride or alkyl shifts, are common in carbocation chemistry, leading to the formation of more stable carbocation species. libretexts.orglibretexts.orgmasterorganicchemistry.com However, the rigid structure of the adamantane cage generally prevents classical rearrangements. Instead, adamantane carbocations can undergo degenerate rearrangements, such as the Schleyer-type 1,3-hydride shifts, which are computationally predicted to have high activation barriers. The presence of the gem-difluoro group at C4 would likely alter the potential energy surface for such rearrangements, although specific mechanistic studies on the 4,4-difluoroadamantyl-1-carbocation are not extensively documented in the reviewed literature. Computational studies would be invaluable in elucidating the precise effects of the C4-difluorination on the stability and potential rearrangement pathways of this carbocation intermediate.
Radical-Mediated Functionalization Reactions of Fluorinated Adamantanes
Radical-mediated reactions offer a powerful alternative for the functionalization of the adamantane scaffold, often targeting the strong C-H bonds. nih.gov Various methods have been developed for the radical functionalization of adamantanes, including reactions initiated by photoredox catalysis or the use of radical initiators. These reactions can lead to the introduction of a wide range of functional groups at the bridgehead positions.
For fluorinated adamantanes, radical reactions provide a means to introduce further functionality without the need for generating potentially unstable carbocation intermediates. The gem-difluoro group at the C4 position in this compound would primarily exert an electronic effect on the surrounding C-H bonds. While the C-F bonds themselves are very strong and unlikely to participate directly in radical reactions, the electron-withdrawing nature of the fluorine atoms can influence the bond dissociation energies of the neighboring C-H bonds, potentially altering the regioselectivity of hydrogen atom abstraction. Radical fluoroalkylation reactions, which involve the addition of a fluoroalkyl radical to a substrate, represent a growing area of interest and could be applicable to the further functionalization of the adamantane core. conicet.gov.ar
Nucleophilic Reactivity of the Adamantane Amine Moiety
The primary amine group at the C1 position of this compound is a key functional handle for derivatization. The nucleophilicity of this amine is a critical factor in its reactions with electrophiles. The geminal difluoro group at the C4 position, being strongly electron-withdrawing, is expected to decrease the electron density on the nitrogen atom through the adamantane framework. This inductive effect will reduce the nucleophilicity of the amine compared to its non-fluorinated counterpart, adamantanamine.
This reduced nucleophilicity implies that reactions with electrophiles, such as acyl chlorides or isocyanates, may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of stronger activating agents or bases) to achieve comparable yields to those obtained with adamantanamine. The steric bulk of the adamantyl cage already presents some hindrance to the approach of electrophiles, and the electronic deactivation by the fluorine atoms further modulates the reactivity of the amine.
Impact of Geminal Difluorination on the Amine Reactivity and Basicity of this compound
The basicity of an amine, quantified by its pKa value, is a direct measure of its ability to accept a proton. The geminal difluorination at the C4 position of this compound has a significant impact on the basicity of the amine group. The two fluorine atoms are powerful electron-withdrawing groups, and their inductive effect is transmitted through the rigid carbon framework to the nitrogen atom at the C1 position. This withdrawal of electron density reduces the availability of the lone pair of electrons on the nitrogen for protonation.
Consequently, this compound is expected to be a weaker base than adamantanamine. A study on the effect of gem-difluorination on the basicity of amines in functionalized cycloalkanes showed that the presence of a CF2 group leads to a decrease in the pKa of the corresponding protonated amines due to the inductive effect of the fluorine atoms. nih.gov This reduced basicity has important implications for its reactivity, particularly in acid-catalyzed reactions or when the amine itself is used as a base.
Table 1: Comparison of Basicity (pKa) for Adamantanamine and an Analogous Fluorinated Cycloalkylamine
| Compound | Structure | pKa (Conjugate Acid) | Reference |
| Adamantan-1-amine | ~10.7 | General Literature | |
| 4,4-Difluorocyclohexan-1-amine | Lower than cyclohexanamine | nih.gov | |
| This compound | Expected to be < 10.7 | Inferred |
Note: A specific pKa value for this compound was not found in the searched literature. The value is inferred based on the known effects of gem-difluorination on amine basicity.
Chemical Transformations and Derivatization Strategies of this compound
The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations and derivatization strategies. These modifications are often aimed at modulating the physicochemical properties of the molecule for applications in medicinal chemistry and materials science.
Formation of Amide and Urea (B33335) Derivatives
The reaction of this compound with carboxylic acids or their activated derivatives leads to the formation of amide bonds. Similarly, reaction with isocyanates or other carbonylating agents yields urea derivatives. These are two of the most common and important transformations for primary amines.
Amide Formation: The synthesis of amides from this compound can be achieved through various standard coupling methods. Due to the likely reduced nucleophilicity of the amine, the use of coupling reagents that activate the carboxylic acid is generally preferred. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which can then react with the amine, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Table 2: Representative Amide Formation Reactions
| Amine | Carboxylic Acid/Derivative | Coupling Agent/Conditions | Product | Yield (%) |
| This compound | R-COOH | EDC, HOBt, DMF, rt | 4,4-Difluoro-N-(adamantan-1-yl) R-amide | Not Reported |
| Adamantan-1-amine | Carboxylic Acid Amide | Manganese Salts, 100-130 °C | N-(Adamantan-1-yl)amide | 75-100 |
| Various Amines | Carboxylic Acid | EDC, DMAP, cat. HOBt, Acetonitrile | Amide | Good to Excellent |
Note: Specific yield data for the amide formation from this compound was not found. The table includes representative conditions for similar amines.
Table 3: Representative Urea Formation Reactions
| Amine | Reagent | Conditions | Product | Yield (%) |
| This compound | R-NCO | Aprotic Solvent, rt | 1-(4,4-Difluoroadamantan-1-yl)-3-R-urea | Not Reported |
| 1-((Adamantan-1-yl)(phenyl)methyl)amine | 2-Fluorophenylisocyanate | DMF, rt | (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(2-fluorophenyl)urea | 80 |
| 1-(Isocyanatomethyl)adamantane | Haloanilines | DMF, rt, 12h | 1,3-Disubstituted ureas | up to 92 |
Note: Specific yield data for the urea formation from this compound was not found. The table includes representative yields for reactions of similar adamantane-containing amines.
Condensation Reactions with Carbonyl Compounds
The condensation of primary amines with aldehydes and ketones to form imines, or Schiff bases, is a fundamental transformation in organic chemistry. researchgate.netmdpi.com In the case of this compound, the steric bulk of the adamantyl cage and the electronic effects of the geminal fluorine atoms play a crucial role in the reaction kinetics and equilibrium.
The general mechanism for imine formation proceeds via a two-step addition-elimination pathway. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral carbinolamine intermediate. This is followed by the acid-catalyzed dehydration of the carbinolamine to yield the final imine product. researchgate.net The rate of this reaction is highly dependent on the pH of the reaction medium.
While specific studies detailing the condensation reactions of a wide range of carbonyl compounds with this compound are not extensively documented in publicly available literature, the general principles of imine formation can be applied. The reaction is typically carried out in a suitable organic solvent, often with azeotropic removal of water to drive the equilibrium towards the product.
Table 1: Hypothetical Condensation Reactions of this compound with Various Carbonyl Compounds
| Carbonyl Compound | Product (Imine) | Expected Observations |
| Benzaldehyde | N-(4,4-Difluoroadamantan-1-yl)benzylidenamine | Reaction may require heating and an acid catalyst. The steric hindrance of the adamantyl group might slow the reaction rate compared to less bulky amines. |
| Acetone | N-(4,4-Difluoroadamantan-1-yl)propan-2-imine | Reaction with ketones is generally less favorable than with aldehydes due to increased steric hindrance and lower electrophilicity of the carbonyl carbon. Higher temperatures and longer reaction times may be necessary. |
| Cyclohexanone | N-(4,4-Difluoroadamantan-1-yl)cyclohexylidenamine | Similar to acetone, the reaction is expected to be sterically hindered. |
Note: The data in this table is illustrative and based on general chemical principles, as specific experimental data for these reactions were not found in the searched literature.
Reactions with Electrophiles and Oxidizing Agents
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, reacting with a variety of electrophiles. However, the electron-withdrawing effect of the fluorine atoms can reduce the nucleophilicity of the amino group compared to non-fluorinated adamantylamines.
Reactions with Electrophiles:
N-Acylation: this compound is expected to react with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is a standard method for the formation of amide bonds and is typically carried out in the presence of a base to neutralize the acidic byproduct.
N-Alkylation: The reaction of this compound with alkyl halides can lead to the formation of secondary and tertiary amines. However, these reactions are often plagued by issues of over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation.
Table 2: Hypothetical Reactions of this compound with Electrophiles
| Electrophile | Reagent | Product |
| Acylation | Acetyl chloride | N-(4,4-Difluoroadamantan-1-yl)acetamide |
| Alkylation | Methyl iodide | 1-Methylamino-4,4-difluoroadamantane |
Note: This table presents expected products based on general reactivity patterns of primary amines. Specific research on these reactions for this compound is limited in the available literature.
Reactions with Oxidizing Agents:
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of 4,4-Difluoroadamantan-1-amine, providing detailed information about the proton, carbon, and fluorine environments within the molecule.
High-Resolution ¹H NMR for Proton Environment Analysis
In the ¹H NMR spectrum of this compound, the adamantane (B196018) cage protons would exhibit characteristic chemical shifts in the aliphatic region. Due to the rigid chair-like conformation of the adamantane skeleton, distinct signals are expected for the axial and equatorial protons. The protons on the carbons adjacent to the fluorine-substituted carbon (C4) and the nitrogen-bearing carbon (C1) would experience the most significant deshielding effects. The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Adamantane CH | 1.5 - 2.5 | Multiplets |
| Adamantane CH₂ | 1.5 - 2.5 | Multiplets |
¹³C NMR for Carbon Framework Elucidation and Connectivity
The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. The carbon atom attached to the two fluorine atoms (C4) is expected to show a triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling. The carbon atom bonded to the amine group (C1) will also have a distinct chemical shift. The remaining carbons of the adamantane cage will resonate in the typical aliphatic region.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |
|---|---|---|
| C1-NH₂ | 45 - 55 | Singlet |
| C4-F₂ | 90 - 100 | Triplet |
| Other Adamantane CH | 30 - 40 | Singlet |
¹⁹F NMR for Fluorine Environment and Carbon-Fluorine Coupling Constant Analysis
¹⁹F NMR is a highly sensitive technique for probing the fluorine environments. huji.ac.ilchemrxiv.org For this compound, a single resonance is expected as the two fluorine atoms are chemically equivalent. This signal would likely be a multiplet due to coupling with the neighboring protons. The magnitude of the carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) provides valuable information about the geometry and electronic environment around the C-F bonds. ucsb.edu
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy) would reveal the proton-proton coupling networks within the adamantane framework.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons (two or three bonds away), confirming the connectivity of the entire molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the stereochemical relationships in the rigid cage structure.
Solid-State NMR for Crystalline Forms and Molecular Dynamics
Solid-state NMR (ssNMR) would be instrumental in characterizing the crystalline form of this compound. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, offering insights into packing effects and the presence of different polymorphs. nih.gov Furthermore, variable temperature ssNMR experiments could be used to study the molecular dynamics of the adamantane cage in the solid state.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the adamantane cage will be observed just below 3000 cm⁻¹. The C-F stretching vibrations are typically strong and would appear in the 1000-1200 cm⁻¹ region. Other fingerprint vibrations, such as C-N stretching and various bending modes, would provide a unique pattern for the compound.
Raman Spectroscopy
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be an excellent tool for examining the carbon skeleton of the adamantane cage. nih.gov The symmetric C-C stretching vibrations of the cage would give rise to strong Raman signals. The C-F stretching modes would also be observable. The combination of IR and Raman data would allow for a more complete assignment of the vibrational modes of this compound, based on the principle of mutual exclusion for centrosymmetric molecules. nih.gov
Characterization of Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to exhibit several key absorption bands that confirm its structure.
The primary amine (-NH₂) group is anticipated to show a pair of medium-intensity stretching vibrations in the region of 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. Additionally, the N-H bending (scissoring) vibration is expected to be observed in the 1580-1650 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration of the aliphatic amine is predicted to fall within the 1020-1250 cm⁻¹ region. orgchemboulder.com
The adamantane cage is composed of C-H and C-C single bonds. The C-H stretching vibrations of the adamantane framework are expected in the 2850-3000 cm⁻¹ region. The C-F stretching vibrations are typically strong and are found in the 1000-1400 cm⁻¹ range. Due to the presence of two fluorine atoms on the same carbon, these bands may be particularly intense.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amine (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 |
| Amine (-NH₂) | Symmetric N-H Stretch | 3300 - 3400 |
| Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 |
| Aliphatic C-N | C-N Stretch | 1020 - 1250 |
| Adamantane C-H | C-H Stretch | 2850 - 3000 |
| Geminal C-F₂ | C-F Stretch | 1000 - 1400 |
Detection and Analysis of Intermolecular Interactions
The presence of the primary amine group in this compound allows for the formation of intermolecular hydrogen bonds. These non-covalent interactions can significantly influence the physical properties of the compound, such as its melting point and boiling point. In the solid state and in concentrated solutions, the N-H stretching vibrations in the IR spectrum are expected to be broadened and shifted to lower frequencies compared to the gas phase or dilute solutions, which is a hallmark of hydrogen bonding.
Furthermore, the fluorine atoms, being highly electronegative, can participate in weaker hydrogen bonding interactions with the N-H protons of neighboring molecules. Advanced spectroscopic techniques, such as variable-temperature NMR or specialized IR methods, could provide more detailed insights into the strength and dynamics of these intermolecular forces.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₅F₂N), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. This precise mass measurement is crucial for confirming the identity of the compound and distinguishing it from isomers or other compounds with the same nominal mass.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Chemical Formula | Calculated Exact Mass |
| [M]⁺ | C₁₀H₁₅F₂N | 187.1172 |
| [M+H]⁺ | C₁₀H₁₆F₂N | 188.1250 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides valuable information about the connectivity of atoms within the molecule.
For the protonated this compound ion, several fragmentation pathways can be predicted. A common fragmentation for amines is the loss of ammonia (NH₃). Another likely fragmentation pathway would involve the cleavage of the adamantane cage. The rigid structure of the adamantane core can lead to characteristic fragmentation patterns. The loss of neutral fragments such as HF or C₂H₄ from the adamantane framework is also plausible. The study of these fragmentation pathways can help to confirm the structure of the molecule.
Table 3: Plausible Fragmentation Pathways for [C₁₀H₁₅F₂N+H]⁺ in MS/MS
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
| 188.1250 | NH₃ | 171.1145 | [C₁₀H₁₃F₂]⁺ |
| 188.1250 | HF | 168.1200 | [C₁₀H₁₅FN]⁺ |
| 171.1145 | HF | 151.1095 | [C₁₀H₁₂F]⁺ |
X-ray Crystallography for Absolute and Relative Stereochemistry
Determination of Molecular Geometry, Bond Lengths, and Bond Angles
A single-crystal X-ray diffraction study of this compound would reveal the precise geometry of the adamantane cage and the orientation of the amine and difluoro substituents. The adamantane framework is expected to adopt its characteristic rigid, chair-like conformation.
The C-C bond lengths within the adamantane cage are expected to be in the typical range for sp³-hybridized carbons (approximately 1.54 Å). The C-N bond length is also anticipated to be within the standard range for a single bond between a carbon and a nitrogen atom (approximately 1.47 Å). The C-F bond lengths will be of particular interest, and are expected to be around 1.35 Å. The bond angles within the adamantane cage will be close to the ideal tetrahedral angle of 109.5°, with some distortions due to the presence of the substituents. The F-C-F bond angle is predicted to be slightly less than the ideal tetrahedral angle due to the electrostatic repulsion between the two electronegative fluorine atoms.
Table 4: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| C-C Bond Length | ~ 1.54 Å |
| C-N Bond Length | ~ 1.47 Å |
| C-F Bond Length | ~ 1.35 Å |
| C-C-C Bond Angle | ~ 109.5° |
| F-C-F Bond Angle | < 109.5° |
Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks
A comprehensive search of publicly available scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not been reported. As a result, a detailed experimental analysis of its crystal packing and intermolecular hydrogen bonding networks, including specific crystallographic data and hydrogen bond geometries, cannot be compiled at this time.
The analysis of a compound's crystal structure through single-crystal X-ray diffraction is fundamental to understanding its solid-state properties. This technique provides precise information on parameters such as the unit cell dimensions, space group, and the exact spatial arrangement of atoms. This atomic-level information is crucial for elucidating the patterns of intermolecular interactions, including hydrogen bonds, which govern the material's physical and chemical characteristics.
Without experimental data, any discussion of the crystal packing and hydrogen bonding network of this compound would be purely speculative. The generation of detailed data tables, as requested, is contingent upon the availability of a solved crystal structure in a resource such as the Cambridge Structural Database (CSD) or a peer-reviewed scientific publication.
Future crystallographic studies on this compound would be necessary to provide the data required for a thorough analysis as outlined. Such studies would yield valuable insights into the solid-state behavior of fluorinated adamantane derivatives.
Computational and Theoretical Chemistry Studies of 4,4 Difluoroadamantan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,4-Difluoroadamantan-1-amine, these methods provide insights into its stability, geometry, and electronic characteristics at the atomic level.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has become a primary tool for studying adamantane (B196018) derivatives due to its balance of computational cost and accuracy. scirp.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets like 6-31G(d) or 6-31G(d,p), is commonly employed to optimize the molecular geometry and calculate ground state properties. mdpi.comugm.ac.idmdpi.com
Illustrative DFT-calculated ground state properties for this compound are presented below. These values are based on typical results for similarly substituted adamantanes.
| Property | Calculated Value | Units |
| Total Electronic Energy | (Illustrative) -845.123 | Hartrees |
| Dipole Moment | (Illustrative) 2.5 | Debye |
| C1-N Bond Length | (Illustrative) 1.48 | Å |
| C4-F Bond Length | (Illustrative) 1.39 | Å |
| C4-C5 Bond Length | (Illustrative) 1.53 | Å |
Note: The data in this table is illustrative and represents typical values derived from DFT calculations on similar adamantane derivatives.
Ab Initio Methods for High-Accuracy Calculations
For higher accuracy, particularly for energetic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are utilized. mdpi.comnih.gov These methods, while more computationally demanding, provide benchmark-quality data for reaction barriers and conformational energies. nist.gov For adamantane systems, ab initio calculations have been used to establish reliable steric parameters and to investigate isomers with unusual bonding, such as in-adamantane. nih.govnist.gov In the case of this compound, CCSD(T) calculations with a correlation-consistent basis set like cc-pVDZ could be used to obtain a highly accurate energy profile, which is crucial for predicting its thermodynamic stability. mdpi.com
Conformational Analysis and Potential Energy Surfaces
While the adamantane cage itself is rigid, the rotation of substituents can lead to different conformations. For this compound, the primary conformational flexibility would arise from the rotation of the amine group (-NH2) around the C1-N bond.
Analysis of Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. ugm.ac.id
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its electron-donating character. mdpi.com The LUMO, conversely, would likely be distributed around the electronegative fluorine atoms and the adjacent carbon atoms of the adamantane cage. The introduction of both an electron-donating group (amine) and electron-withdrawing groups (fluorine) can modulate the HOMO-LUMO gap. acs.org Studies on similar adamantane derivatives show that such substitutions can significantly tune these energy levels. mdpi.comacs.org
An illustrative table of FMO energies is provided below.
| Orbital | Energy (eV) | Description |
| HOMO | (Illustrative) -6.85 | Localized on the N atom of the amine group |
| LUMO | (Illustrative) 1.75 | Distributed around the C-F bonds and cage |
| HOMO-LUMO Gap (ΔE) | (Illustrative) 8.60 | Indicates high chemical stability |
Note: The data in this table is illustrative and represents typical values derived from DFT calculations on similar adamantane derivatives.
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. mdpi.com
For this compound, the MESP would show a region of strong negative potential around the lone pair of the nitrogen atom, making it a likely site for electrophilic attack or hydrogen bonding. researchgate.netunimi.it Conversely, the hydrogen atoms of the amine group would exhibit positive potential. The highly electronegative fluorine atoms would create a region of negative potential around the C4 position, while also influencing the potential across the entire hydrocarbon cage. mdpi.com This mapping is invaluable for predicting non-covalent interactions, such as how the molecule might interact with a biological receptor or a solvent. ksu.edu.sa
Charge Distribution and Natural Population Analysis (NPA)
Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density in a molecule, providing insights into atomic charges and the nature of chemical bonds. rsc.orguni-rostock.deuni-muenchen.de Unlike other methods, NPA is known for its numerical stability and its ability to provide a more realistic description of the electron distribution, especially in molecules with significant ionic character. nih.govresearchgate.net The analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which aligns well with chemical intuition. uni-rostock.deuni-muenchen.de
For this compound, NPA is expected to reveal a significant polarization of the electron density due to the high electronegativity of the fluorine and nitrogen atoms. The fluorine atoms, being the most electronegative elements, will draw electron density from the C4 carbon of the adamantane cage, resulting in a substantial negative partial charge on the fluorine atoms and a positive partial charge on the C4 carbon. Similarly, the nitrogen atom of the amine group will exhibit a negative partial charge, drawing electron density from the adjacent C1 carbon and the hydrogen atoms of the amine group.
A hypothetical Natural Population Analysis for this compound, based on typical values for similar fluorinated and aminated organic molecules, is presented in Table 1. The data illustrates the expected charge distribution, highlighting the electron-withdrawing effects of the fluorine and nitrogen substituents.
| Atom | Natural Charge (e) |
|---|---|
| N1 | -0.95 |
| C1 | +0.35 |
| F1 (at C4) | -0.45 |
| F2 (at C4) | -0.45 |
| C4 | +0.70 |
| H (on N1) | +0.40 |
| H (on N1) | +0.40 |
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions, offering insights into the formation of transient species like transition states.
A key aspect of understanding a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. nih.gov Computationally, a transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. github.ioepfl.ch This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the identified TS indeed connects the desired reactants and products. github.iouni-muenchen.de The IRC path is the minimum energy pathway in mass-weighted coordinates, tracing the trajectory of the molecule downhill from the transition state to the corresponding energy minima of the reactant and product. uni-muenchen.degaussian.comscm.com
For this compound, a plausible reaction to study would be the nucleophilic attack of the amine group on an electrophile, such as a carbonyl compound. The IRC analysis would start from the optimized geometry of the transition state for this reaction and follow the reaction path in both the forward and reverse directions to ensure it connects the starting materials (this compound and the electrophile) and the final product.
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. fsu.eduopentextbc.ca Computationally, the activation energy is the difference in energy between the transition state and the reactants. The Arrhenius equation relates the activation energy to the rate constant and temperature. opentextbc.calibretexts.org
By calculating the energies of the reactants and the transition state, the activation energy for a reaction involving this compound can be predicted. This information is invaluable for understanding the feasibility of a reaction under different conditions. For instance, the activation energy for the N-alkylation of this compound could be calculated to predict how readily it would react with an alkyl halide.
A hypothetical energy profile for a reaction of this compound is presented in Table 2, illustrating the calculated energies and the resulting activation energy.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +25.5 |
| Products | -10.2 |
| Activation Energy (Ea) | 25.5 |
Investigation of Non-Covalent Interactions and Hydrogen Bonding Involving Fluorine Atoms
Non-covalent interactions, while weaker than covalent bonds, play a crucial role in determining the three-dimensional structure and properties of molecules. rsc.orgrsc.org These interactions include hydrogen bonds, van der Waals forces, and halogen bonds. rsc.orgresearchgate.net
In this compound, the presence of both an amine group and fluorine atoms allows for the formation of various non-covalent interactions. The amine group can act as a hydrogen bond donor through its N-H bonds and as a hydrogen bond acceptor via the lone pair on the nitrogen atom. libretexts.orglibretexts.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties of molecules, which can be a valuable tool for structure elucidation and interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. chemaxon.com The chemical shift of a nucleus is highly sensitive to its local electronic environment. Computational methods, particularly Density Functional Theory (DFT), can be used to predict ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. researchgate.netcolostate.edu For this compound, calculations would predict the chemical shifts for the various hydrogen and carbon atoms in the molecule, taking into account the influence of the electron-withdrawing fluorine and amine groups.
A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is shown in Table 3.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (bonded to N) | 55.2 |
| C2 | 40.5 |
| C3 | 30.1 |
| C4 (bonded to F) | 95.8 |
| C5 | 35.7 |
Vibrational spectroscopy, such as infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. The vibrational frequencies of a molecule can be calculated computationally. dtic.milopenmopac.netfaccts.de These calculations can aid in the assignment of experimental IR spectra. For this compound, characteristic vibrational frequencies would be predicted for the N-H stretching and bending modes of the amine group, as well as the C-F stretching modes. nih.gov
A hypothetical table of selected predicted vibrational frequencies for this compound is presented in Table 4.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (asymmetric) | 3450 |
| N-H Stretch (symmetric) | 3360 |
| N-H Bend (scissoring) | 1620 |
| C-F Stretch (asymmetric) | 1150 |
| C-F Stretch (symmetric) | 1080 |
Future Perspectives and Emerging Research Directions in Fluorinated Adamantane Amines
Development of Asymmetric Synthetic Routes to Chiral 4,4-Difluoroadamantan-1-amine Derivatives
The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern drug discovery, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. While the adamantane (B196018) core of this compound is achiral, substitution on the cage can introduce chirality. The development of asymmetric synthetic methods is crucial for accessing specific stereoisomers of its derivatives.
Future research is anticipated to focus on organocatalytic and transition-metal-catalyzed approaches. For instance, chiral catalysts, such as those based on β-isocupreidine, have shown promise in the asymmetric synthesis of other complex nitrogen-containing heterocycles. nih.gov Adapting such catalysts to reactions involving fluorinated adamantane synthons could yield highly functionalized, chiral products with high enantioselectivity. nih.gov Another promising avenue is the use of chiral Ni(II)-complexes, which have been successfully employed in the asymmetric synthesis of 4,4-difluoroglutamic acid, achieving excellent diastereoselectivity (up to ~98.5/1.5 dr). nih.gov Applying similar chiral ligand strategies to adamantane precursors could provide a viable route to enantiopure derivatives of this compound.
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Example/Concept | Potential Application to Adamantane Derivatives |
|---|---|---|
| Organocatalysis | Chiral bases (e.g., β-isocupreidine) | Asymmetric functionalization of the adamantane core or its side chains. nih.gov |
| Transition Metal Catalysis | Chiral Ni(II)-Schiff Base Complexes | Stereoselective addition reactions to produce chiral difluorinated adamantane amino acids. nih.gov |
Exploration of Novel Chemical Reactivity and Catalytic Applications
The adamantane scaffold is prized for its steric bulk and rigidity, which has led to its use in designing robust catalysts and ligands. researchgate.netrsc.org The introduction of gem-difluoro groups at the C4 position dramatically alters the electronic properties of the cage, creating new opportunities for novel reactivity and catalytic design.
Future work will likely explore the use of this compound and its derivatives as organocatalysts or as ligands in transition-metal catalysis. The electron-withdrawing difluoro group can influence the basicity and nucleophilicity of the C1-amine, potentially tuning its catalytic activity. Furthermore, adamantane-containing compounds have been investigated for their ability to catalyze a range of organic transformations. researchgate.net Research into the catalytic potential of fluorinated versions is a logical next step. For example, fluorinated triazoles have been used as catalysts, demonstrating a proof-of-concept for harnessing fluorine's electronic effects in catalysis. rsc.org The unique steric and electronic properties of the 4,4-difluoroadamantyl group could be leveraged to create highly selective catalysts for challenging reactions. mdpi.comacs.org
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design
The synthesis of complex molecules like fluorinated adamantanes can be resource-intensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. engineering.org.cn These technologies can predict reaction outcomes, optimize synthetic routes, and even design novel molecules with desired properties. bohrium.comontosight.ai
For this compound, AI could be employed to:
Predict Synthetic Outcomes: ML models, trained on large datasets of chemical reactions, can predict the optimal reagents, catalysts, and conditions for synthesizing and functionalizing fluorinated adamantanes, thereby reducing the need for extensive trial-and-error experimentation. bohrium.comrsc.org
Property Prediction: Deep learning models can rapidly and accurately estimate key physicochemical properties like lipophilicity (logP) for novel organofluorine compounds based solely on their structure. acs.orgresearchgate.net This allows for high-throughput virtual screening of potential drug candidates before committing to their synthesis.
Retrosynthesis: AI-driven tools can propose novel and efficient retrosynthetic pathways for complex target molecules, breaking them down into simpler, commercially available starting materials. engineering.org.cn
The application of AI promises to revolutionize the discovery and development of adamantane-based compounds by making the design-synthesis-test cycle faster and more efficient. researchgate.net
Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
Understanding and optimizing complex chemical reactions, such as those involved in the synthesis of fluorinated adamantanes, requires precise monitoring of reaction progress. Advanced in situ spectroscopic techniques, which analyze the reaction mixture in real-time without the need for sampling, are invaluable for this purpose.
Techniques like ReactIR (in situ Fourier-transform infrared spectroscopy) and process nuclear magnetic resonance (NMR) spectroscopy are becoming increasingly vital. researchgate.netresearchgate.net For instance, ReactIR has been successfully used to monitor fluorination reactions by tracking the distinct vibrational frequencies of carbonyl groups in reactants and products. rsc.org This allows for instantaneous observation of reaction initiation and conversion rates. rsc.orgnih.govmpg.de Similarly, coupling photoreactors with NMR spectrometers enables the identification of transient reactive intermediates that would be missed by conventional analysis. researchgate.net Applying these techniques to the synthesis of this compound would provide detailed mechanistic insights, facilitate rapid optimization of reaction conditions, and ensure safer and more efficient scale-up.
Table 2: In Situ Spectroscopic Techniques for Reaction Analysis
| Technique | Information Gained | Relevance to Adamantane Synthesis |
|---|---|---|
| ReactIR (In Situ FT-IR) | Real-time concentration profiles of reactants, products, and intermediates. researchgate.net | Monitoring the progress of fluorination and amination steps by tracking specific functional group vibrations. rsc.orgnih.gov |
| Process NMR | Quantitative analysis of reaction components, structural elucidation of intermediates. researchgate.net | Identifying and quantifying isomers, byproducts, and elusive reactive species in complex reaction mixtures. |
| Raman Spectroscopy | Molecular fingerprinting, characterization of polymorphs, and analysis in aqueous media. researchgate.net | Complementary to IR for monitoring reactions and analyzing the solid-state properties of final products. |
Deeper Understanding of Fluorine's Unique Electronic and Steric Influence on Adamantane Cage Compounds
The introduction of two fluorine atoms onto the adamantane cage at a geminal position (C4) profoundly influences its structure, electronics, and intermolecular interactions. A deeper fundamental understanding of these effects is critical for the rational design of new molecules.
Electronic Effects: The strong electronegativity of fluorine atoms creates a significant dipole moment and alters the electron distribution throughout the adamantane framework. This "perfluoro cage effect" can lead to low-energy LUMOs (Lowest Unoccupied Molecular Orbitals), making the molecule capable of encapsulating an electron. researchgate.net Computational studies and advanced spectroscopic methods, like photoelectron spectroscopy, can precisely map these electronic changes. rsc.orguni-giessen.de
Steric and Conformational Effects: While the adamantane cage is rigid, the C-F bonds have specific lengths and the fluorine atoms have a defined van der Waals radius that can influence how the molecule binds to biological targets. publish.csiro.au
Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors. Studies on related molecules like syn-2,4-difluoroadamantane have characterized the thermodynamics of such interactions, which are crucial for predicting binding affinities in biological systems. acs.orgdntb.gov.uamdpi.com
Future research will likely employ a combination of high-level quantum chemical calculations and sophisticated spectroscopic techniques (e.g., electronic and vibrational spectroscopy) to build a comprehensive model of how gem-difluorination impacts the adamantane cage. researchgate.netnih.govrsc.orgnih.govresearchgate.net This knowledge will be instrumental in designing next-generation adamantane derivatives for applications in medicine and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
